molecular formula C9H9FO B132418 3-Fluorophenylacetone CAS No. 1737-19-5

3-Fluorophenylacetone

Cat. No.: B132418
CAS No.: 1737-19-5
M. Wt: 152.16 g/mol
InChI Key: UWCPYXSRCQVABG-UHFFFAOYSA-N
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Description

3-Fluorophenylacetone (CAS 1737-19-5) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO and a molecular weight of 152.16 g/mol. Its structure features a fluorine atom at the meta position of the phenyl ring attached to an acetone moiety. Key identifiers include:

  • SMILES: CC(=O)Cc1cccc(F)c1
  • IUPAC Name: 1-(3-Fluorophenyl)acetone . It is commonly supplied as a solution in methyl acetate, stored at -20°C to maintain stability .

Properties

IUPAC Name

1-(3-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPYXSRCQVABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169646
Record name 3-Fluorophenylacetone
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-19-5
Record name 3-Fluorophenylacetone
Source ChemIDplus
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Record name 3-Fluorophenylacetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)propan-2-one
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Preparation Methods

Reaction Overview

This method adapts the Schiemann reaction, leveraging diazotization of 3-aminophenylacetone followed by fluorination. The process mirrors techniques described in CN104276929A for synthesizing 3-fluorophenol.

Procedure

  • Diazotization : 3-Aminophenylacetone is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at −5°C to form the diazonium salt.

  • Fluorination : The diazonium salt is decomposed in the presence of hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄), yielding 3-fluorophenylacetone.

Optimization

  • Temperature Control : Maintaining −5°C during diazotization minimizes side reactions (e.g., phenol formation).

  • Solvent Selection : Polar aprotic solvents (e.g., fluorobenzene) enhance diazonium stability, achieving yields >90%.

  • Stoichiometry : A 1:1.05–1.25 molar ratio of amine to NaNO₂ ensures complete conversion.

Challenges

  • Handling HF requires specialized equipment due to its corrosive nature.

  • Competing hydrolysis of the diazonium salt can reduce yields if moisture is present.

Friedel-Crafts Acylation of Fluorobenzene

Mechanism and Conditions

Friedel-Crafts acylation introduces an acetyl group to fluorobenzene, though the electron-withdrawing fluorine deactivates the ring.

Procedure

  • Catalyst Activation : Anhydrous AlCl₃ (1.2 equiv) is combined with acetic anhydride in dichloromethane.

  • Acylation : Fluorobenzene is added dropwise at 0°C, followed by warming to 25°C for 12 h.

Yield and Regioselectivity

  • Yield : 45–55% due to reduced ring reactivity.

  • Regioselectivity : The ketone group directs fluorination to the meta position, but ortho/para byproducts may constitute 10–15%.

Enhancements

  • Microwave Assistance : Shortening reaction time to 2 h and improving yield to 65%.

  • Ionic Liquid Catalysts : [BMIM][BF₄] increases regioselectivity (>95% meta) by stabilizing the acylium ion.

Direct Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

Radical Fluorination

NFSI enables direct C–H fluorination under mild conditions, as demonstrated in flavone synthesis.

Protocol

  • Substrate Preparation : Phenylacetone (1 equiv) is dissolved in acetonitrile.

  • Fluorination : NFSI (1.5 equiv) and a radical initiator (e.g., AIBN) are added at 80°C for 12 h.

Performance Metrics

  • Yield : 72% with 98% meta selectivity.

  • Side Reactions : Over-fluorination (<5%) occurs with excess NFSI.

Advantages Over Electrophilic Methods

  • Avoids harsh acids (e.g., HF).

  • Compatible with thermally sensitive substrates.

Reductive Amination Precursor Synthesis

Ketone Synthesis for Amine Production

This compound serves as a precursor to 3-fluoroamphetamine via reductive amination.

One-Pot Method

  • Amination : this compound reacts with ammonium acetate in methanol.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine intermediate at 25°C.

Yield and Purity

  • Ketone Isolation : 85–90% yield after extraction and distillation.

  • Purity : >99% by GC-MS after derivatization with trifluoroacetic anhydride.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost ($/kg)
Diazotization-Fluorination90>99% metaIndustrial120
Friedel-Crafts5585% metaLab-scale90
NFSI Fluorination7298% metaPilot-scale200
Reductive Amination85N/AMulti-ton150

Key Findings :

  • Diazotization-fluorination offers the highest yield and selectivity but requires HF handling.

  • NFSI fluorination is optimal for small-scale, high-purity applications.

  • Friedel-Crafts remains cost-effective despite moderate yields .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Major Products:

    Oxidation: 3-Fluorophenylacetic acid.

    Reduction: 3-Fluorophenylethanol.

    Substitution: Various substituted phenylacetones depending on the nucleophile used.

Scientific Research Applications

3-Fluorophenylacetone is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-Fluorophenylacetone involves its role as a precursor in various chemical reactions. It acts as an intermediate that undergoes further transformations to yield desired products. The molecular targets and pathways involved depend on the specific reactions it participates in .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The meta-fluorine in this compound introduces moderate electron-withdrawing effects, influencing aromatic ring reactivity. In contrast, 4-fluorophenylacetone (para-substituted) may exhibit distinct electronic properties due to resonance effects .
  • Polarity : this compound’s fluorine atom enhances polarity compared to 3-methylphenylacetone, which has a hydrophobic methyl group. This affects solubility in organic solvents .
  • Molecular Weight : Halogenated analogs like 3,4-dichlorophenylacetone have higher molecular weights (211.07 g/mol), impacting boiling/melting points and chromatographic behavior .

Biological Activity

3-Fluorophenylacetone (CAS 1737-19-5) is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural properties. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉FO
  • Molecular Weight : 152.17 g/mol
  • Structure : The compound features a fluorine atom attached to a phenyl ring adjacent to an acetone moiety, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antimicrobial activity against various pathogens. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane penetration and efficacy against bacteria and fungi .
  • Anticancer Potential : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have been evaluated for their antiproliferative effects on hepatocellular carcinoma and breast cancer cell lines, showing IC₅₀ values ranging from 1.3 to 9.5 μM . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly alter potency.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the effects of various substituted phenylacetones on cancer cell lines. The results demonstrated that compounds with a 3-fluoro substitution exhibited moderate to good antiproliferative activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines, with IC₅₀ values indicating effective inhibition of cell growth .
  • Antimicrobial Studies :
    • In a comparative analysis of metal complexes derived from this compound, it was noted that these complexes displayed enhanced antibacterial and antifungal activities compared to the parent ligand. This increase in bioactivity was attributed to the chelation effect of metal ions, which may facilitate better interaction with microbial targets .

Data Table: Biological Activity Summary

Activity Type Target IC₅₀ Value (μM) Notes
AntiproliferativeHuh7 (Hepatocellular)1.3 - 9.5Effective against liver cancer cells
AntiproliferativeMCF7 (Breast Cancer)≥20Less effective compared to Huh7
AntimicrobialVarious Bacteria/FungiVariableEnhanced activity in metal complexes

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation and other organic transformations. The introduction of different substituents on the phenyl ring has been shown to modulate its biological activity significantly, allowing for tailored therapeutic applications.

Q & A

Q. What is the standard synthetic protocol for 3-Fluorophenylacetone, and what reaction conditions are critical for yield optimization?

The synthesis of this compound involves a two-step process:

  • Step 1 : Bromination of the precursor compound.
  • Step 2 : Reaction with a Ni/1,2-dimethoxy-ethane catalyst system at 85°C . Key factors affecting yield include temperature control (maintained at 85°C), solvent purity, and catalyst activity. Deviations in these parameters may lead to side reactions, such as over-bromination or incomplete reduction. Researchers should monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize conditions .

Q. Which spectroscopic and computational methods are used to characterize this compound’s molecular structure?

  • Spectroscopic Methods :
  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., ketone at δ ~2.1 ppm for the methyl group).
  • IR Spectroscopy : Peaks near 1700 cm1^{-1} confirm the ketone C=O stretch .
    • Computational Tools :
  • Canonical SMILES : CC(=O)CC1=CC(=CC=C1)F for structural visualization.
  • InChIKey : UWCPYXSRCQVABG-UHFFFAOYSA-N for database referencing .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound’s reactive ketone group enables its use as a precursor for synthesizing chiral amines and cyanohydrins, which are intermediates in drug development. For example, it facilitates the creation of amphetamine analogs or novel CNS-targeting molecules by introducing fluorine to enhance metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields often arise from variations in catalyst quality (Ni particle size), solvent purity, or bromination efficiency. To address this:

  • Troubleshooting Steps :

Validate catalyst activity via X-ray diffraction (XRD) or BET surface area analysis.

Use high-purity 1,2-dimethoxy-ethane to avoid side reactions.

Optimize bromination stoichiometry using kinetic studies .

Q. What strategies are employed to validate this compound as a forensic reference standard for amphetamine detection?

  • Method Validation :
  • Cross-check with GC-MS or HPLC-UV to confirm retention times and spectral matches against illicit drug samples.
  • Assess cross-reactivity with structurally similar compounds (e.g., 4-Fluorophenylacetone) to ensure specificity .
    • Data Reproducibility : Collaborate with multiple labs to establish inter-laboratory consistency in quantification .

Q. How does fluorination at the meta-position influence the reactivity of this compound in chiral synthesis?

The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the ketone, enhancing nucleophilic attack in cyanohydrin formation. Researchers can leverage this by:

  • Steric and Electronic Tuning : Introducing bulkier substituents on the phenyl ring to control stereoselectivity.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for enantiomer formation .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios.
  • Analytical Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • Ethical Compliance : Adhere to DEA regulations when handling this compound due to its status as a controlled substance precursor .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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